Sartorypyrone B
Overview
Description
Mechanism of Action
Target of Action
Sartorypyrone B is a pentacyclic meroterpenoid metabolite isolated from Aspergillus (syn. Neosartorya) species . It exhibits strong growth inhibitory activity, having GI50s of 17.8, 20.5, and 25.0 μM, respectively, for MCF-7, NCI-H460, and A375-C5 . These cell lines represent breast adenocarcinoma, non-small cell lung cancer, and melanoma diseases , suggesting that this compound targets these cancer cells.
Mode of Action
coli, S aureus, and E. fecium . This suggests that this compound may interact with these antibiotics to enhance their effectiveness against certain bacterial strains.
Biochemical Pathways
This compound is produced by a previously unidentified cluster of genes responsible for producing sartorypyrones, a chemical made by the fungal pathogen Aspergillus fumigatus . The biosynthetic pathway for sartorypyrones and related natural products has been proposed . .
Result of Action
This compound exhibits strong growth inhibitory activity against certain cancer cell lines . This suggests that the molecular and cellular effects of this compound’s action may involve the inhibition of cell proliferation.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the production of this compound by Aspergillus fumigatus may be affected by the conditions of the fungal culture . Additionally, the effectiveness of this compound against its target cells may be influenced by factors such as the presence of other compounds (e.g., antibiotics ) and the physiological state of the cells
Biochemical Analysis
Biochemical Properties
Sartorypyrone B has been found to exhibit strong growth inhibitory activity
Cellular Effects
This compound has been shown to inhibit the growth of MCF-7, NCI-H460, and A375-C5 cells This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Sartorypyrone B is derived from the ethyl acetate extract of the culture of Neosartorya tsunodae . The preparation involves cultivating the fungus and extracting the compound using ethyl acetate. The extract is then purified to isolate this compound.
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily produced in research laboratories through the cultivation of Neosartorya tsunodae and subsequent extraction and purification processes .
Chemical Reactions Analysis
Types of Reactions: Sartorypyrone B undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of this compound.
Scientific Research Applications
Sartorypyrone B has several scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactivity of meroterpenoids.
Industry: While not yet widely used in industry, its unique properties make it a candidate for further exploration in various industrial applications.
Comparison with Similar Compounds
Chevalone C: Sartorypyrone B is a 2β-acetoxyl analogue of chevalone C.
Aszonapyrones A and B: These compounds share structural similarities and exhibit antibacterial activities.
Sartorypyrone A: Another related compound with significant antibacterial activity.
Uniqueness: this compound is unique due to its potent growth inhibitory activity against specific cancer cell lines and its derivation from marine sponge-associated fungi . Its structural features and biological activities distinguish it from other similar compounds.
Properties
IUPAC Name |
[(1R,2S,11S,14R,15R,17S,18R,20R)-18-acetyloxy-1,7,11,15,19,19-hexamethyl-5-oxo-8,10-dioxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),6-dien-17-yl] acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O7/c1-16-13-20(33)19-14-24-28(6)11-9-22-27(4,5)25(36-18(3)32)21(35-17(2)31)15-29(22,7)23(28)10-12-30(24,8)37-26(19)34-16/h13,21-25H,9-12,14-15H2,1-8H3/t21-,22-,23-,24-,25-,28+,29-,30-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFAVZYUGRTVMCA-KNUPVKMWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)OC3(CCC4C(C3C2)(CCC5C4(CC(C(C5(C)C)OC(=O)C)OC(=O)C)C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C2=C(O1)O[C@]3(CC[C@H]4[C@]([C@@H]3C2)(CC[C@@H]5[C@@]4(C[C@@H]([C@@H](C5(C)C)OC(=O)C)OC(=O)C)C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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